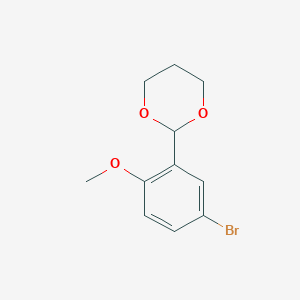

2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane

Description

BenchChem offers high-quality 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

121124-95-6 |

|---|---|

Molecular Formula |

C11H13BrO3 |

Molecular Weight |

273.12 g/mol |

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)-1,3-dioxane |

InChI |

InChI=1S/C11H13BrO3/c1-13-10-4-3-8(12)7-9(10)11-14-5-2-6-15-11/h3-4,7,11H,2,5-6H2,1H3 |

InChI Key |

QYGXFNAOPHJOMY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2OCCCO2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane

[1][2][3]

CAS Number: 121124-95-6 Formula: C₁₁H₁₃BrO₃ Molecular Weight: 273.12 g/mol Synonyms: 5-Bromo-2-methoxybenzaldehyde 1,3-propanediyl acetal[1]

Executive Summary

2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane is a specialized protected aldehyde intermediate used primarily in medicinal chemistry and complex organic synthesis.[1] It serves as a "masked" electrophile, where the aldehyde functionality of the parent molecule (5-bromo-2-methoxybenzaldehyde) is protected as a cyclic acetal (1,3-dioxane).[1]

This protection strategy is critical when the synthetic route requires organometallic manipulation of the aryl bromide—specifically Lithium-Halogen Exchange (Li-Br)—which would otherwise result in immediate self-immolation by attacking the sensitive aldehyde carbonyl.[1] This guide details the synthesis, stability profile, and application of this compound in generating C5-functionalized anisaldehyde derivatives.[1]

Chemical Identity & Properties

| Property | Specification | Notes |

| CAS Number | 121124-95-6 | Verified Registry Number |

| Parent Aldehyde | 5-Bromo-2-methoxybenzaldehyde | CAS: 25016-01-7 |

| Protecting Group | 1,3-Propanediol | Forms a 6-membered dioxane ring |

| Physical State | Viscous Oil or Low-Melting Solid | Tends to crystallize upon standing/cooling |

| Solubility | Soluble in organic solvents (DCM, THF, Toluene) | Insoluble in water |

| Stability | Base-Stable; Acid-Labile | Stable to R-Li, R-MgBr, and hydride reductions |

Synthesis Protocol

The synthesis follows a standard Dean-Stark acetalization protocol.[1] The choice of 1,3-dioxane (6-membered ring) over 1,3-dioxolane (5-membered ring) is often deliberate; dioxanes are generally more stable to acidic hydrolysis, offering a more robust protecting group for multi-step sequences, though they are kinetically slower to form and remove.[1]

Reagents & Materials

-

Substrate: 5-Bromo-2-methoxybenzaldehyde (1.0 equiv)

-

Reagent: 1,3-Propanediol (1.2 – 1.5 equiv)[1]

-

Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (0.05 equiv)[1]

-

Solvent: Toluene (Reagent Grade)[1]

-

Apparatus: Dean-Stark trap equipped with a reflux condenser.[1]

Step-by-Step Methodology

-

Setup: Charge a round-bottom flask with 5-bromo-2-methoxybenzaldehyde and toluene (approx. 10 mL/g substrate).

-

Addition: Add 1,3-propanediol and the catalytic amount of pTSA.

-

Reflux: Heat the mixture to vigorous reflux. The water generated by the condensation reaction will azeotrope with toluene and collect in the Dean-Stark trap.[1]

-

Monitoring: Continue reflux until water evolution ceases (typically 4–12 hours). Monitor by TLC (Solvent: Hexane/EtOAc) for the disappearance of the aldehyde spot.[1]

-

Workup: Cool to room temperature. Quench the catalyst by adding saturated aqueous NaHCO₃.[1]

-

Isolation: Separate the organic layer.[1] Wash with water and brine.[1] Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: The crude product is often pure enough for downstream use.[1] If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) or recrystallization from cold hexanes.[1]

Synthesis Workflow Visualization

Figure 1: Acid-catalyzed acetalization pathway utilizing azeotropic water removal to drive equilibrium toward the dioxane product.[1]

Technical Deep Dive: Reactivity & Applications

The primary utility of CAS 121124-95-6 lies in its ability to undergo Lithium-Halogen Exchange without compromising the aldehyde oxidation state.[1]

Mechanism: Orthogonal Reactivity

In the parent aldehyde, the carbonyl group is highly electrophilic.[1] Any attempt to lithiate the bromine (using n-BuLi) would result in the lithium species immediately attacking the carbonyl of a neighboring molecule (polymerization/dimerization).[1]

By masking the carbonyl as a 1,3-dioxane:

-

Electronic Character: The ring becomes stable to strong bases and nucleophiles.[1]

-

Regioselectivity: The bromine at the C5 position is activated for exchange.[1] While the methoxy group at C2 is an Ortho-Directing Group (ODG), Lithium-Halogen exchange is kinetically faster than Directed Ortho Metalation (DoM) at cryogenic temperatures (-78°C).[1]

Experimental Protocol: Lithium-Halogen Exchange

Self-Validating Check: The reaction must be performed strictly anhydrously under Argon/Nitrogen. Moisture kills the lithiated intermediate immediately.[1]

-

Dissolution: Dissolve 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane in anhydrous THF. Cool to -78°C .[1][2]

-

Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise.

-

Observation: A color change (often yellow/orange) indicates the formation of the aryl lithium species.[1]

-

-

Trapping: Stir for 30–60 minutes at -78°C, then add the Electrophile (e.g., DMF, CO₂, Borate esters, Alkyl halides).

-

Warming: Allow the reaction to warm to room temperature slowly.

-

Deprotection (Optional): If the free aldehyde is required immediately, treat the crude mixture with 1N HCl or aqueous Trifluoroacetic acid (TFA) to hydrolyze the dioxane ring.[1]

Reaction Pathway Visualization

Figure 2: The standard workflow for utilizing the dioxane scaffold to modify the C5 position via organolithium chemistry.

Handling & Safety Information

While specific toxicological data for this acetal is limited, it should be handled with the same precautions as the parent benzaldehyde and alkyl bromides.[1]

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).[1]

-

Storage: Store in a cool, dry place. The dioxane ring is stable, but prolonged exposure to moisture and acid can lead to slow hydrolysis, releasing the parent aldehyde.[1]

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.[1]

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for 1,3-dioxane formation and stability). [1]

-

Molaid Chemicals. (n.d.).[1] 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane Compound Summary. Retrieved from Molaid.[1] Link

-

ChemicalBook. (2025).[1] 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane Product Description. Retrieved from ChemicalBook.[1] Link

-

PubChem. (n.d.).[1] 5-Bromo-2-methoxybenzaldehyde (Parent Compound Data). National Library of Medicine.[1] Link[1]

An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane (CAS No. 121124-95-6). As a functionalized aromatic acetal, this compound represents a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its structure combines an acid-labile 1,3-dioxane protecting group with a synthetically versatile brominated anisole moiety, offering multiple avenues for further chemical modification. This document details its physicochemical characteristics, provides a robust, field-proven protocol for its synthesis, and explores its potential as a precursor for biologically active molecules, such as tubulin polymerization inhibitors. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their research and development endeavors.

Chemical Identity and Physicochemical Properties

2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane is a substituted aromatic compound characterized by a bromo and a methoxy group on the phenyl ring, which is in turn attached to a 1,3-dioxane heterocyclic system. The 1,3-dioxane moiety serves as a protecting group for the aldehyde functionality of its precursor, 5-bromo-2-methoxybenzaldehyde.

| Property | Value | Source(s) |

| IUPAC Name | 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane | - |

| CAS Number | 121124-95-6 | [1] |

| Molecular Formula | C₁₁H₁₃BrO₃ | [1] |

| Molecular Weight | 273.13 g/mol | [1] |

| Appearance | Predicted to be a white to off-white crystalline solid or oil | Inferred from analogs |

| Melting Point | Not experimentally determined. | - |

| Boiling Point | Not experimentally determined. | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate) and sparingly soluble in water. | General chemical principles |

Synthesis and Reaction Mechanism

The synthesis of 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane is a two-stage process. The first stage involves the synthesis of the key intermediate, 5-bromo-2-methoxybenzaldehyde. The second stage is the acid-catalyzed acetalization of this aldehyde with 1,3-propanediol.

Stage 1: Synthesis of 5-Bromo-2-methoxybenzaldehyde

The precursor aldehyde can be synthesized from p-bromoanisole via a Rieche formylation reaction. This method introduces the formyl (-CHO) group ortho to the activating methoxy group.

Caption: Synthetic pathway for 5-Bromo-2-methoxybenzaldehyde.

Experimental Protocol: Synthesis of 5-Bromo-2-methoxybenzaldehyde [2]

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-bromoanisole (15 g, 0.08 mol) in 350 mL of dichloromethane (CH₂Cl₂).

-

Reaction Initiation: Cool the solution to 0°C using an ice bath. Add titanium tetrachloride (TiCl₄) (30 g, 0.16 mol) dropwise via the dropping funnel.

-

Formylation: After 10 minutes of stirring, add 1,1-dichloromethyl methyl ether (12.7 g, 0.088 mol) dropwise. Maintain the reaction temperature between 0-10°C and stir for 90 minutes.

-

Work-up: Quench the reaction by carefully pouring the mixture into an excess of saturated sodium bicarbonate solution and CH₂Cl₂. Separate the organic layer.

-

Extraction: Extract the aqueous phase with an additional portion of CH₂Cl₂. Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium chloride (brine), dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.

-

Isolation: The resulting solid is 5-bromo-2-methoxybenzaldehyde (yield: ~16.4 g), with a reported melting point of 107-110°C.[2]

Stage 2: Synthesis of 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane

This stage involves the protection of the aldehyde group as a cyclic acetal using 1,3-propanediol under acidic catalysis. This is a reversible reaction, and the removal of water drives the equilibrium towards the product.[3]

Caption: Acetalization to form the target 1,3-dioxane.

Experimental Protocol: Synthesis of 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane

This protocol is a standard procedure for acetal formation and is adapted for this specific synthesis.

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-bromo-2-methoxybenzaldehyde (10.0 g, 46.5 mmol), 1,3-propanediol (4.2 g, 55.8 mmol, 1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 200 mg).

-

Reaction: Add toluene (150 mL) as the solvent. Heat the mixture to reflux and continue heating until water is no longer collected in the Dean-Stark trap (typically 2-4 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the toluene.

-

Isolation: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane.

Reaction Mechanism of Acetalization

The formation of the 1,3-dioxane is a classic example of acid-catalyzed nucleophilic addition to a carbonyl group.

Caption: Mechanism of acid-catalyzed 1,3-dioxane formation.

The causality behind this experimental choice is the need to protect the reactive aldehyde functionality. The 1,3-dioxane is stable under basic, reductive, and oxidative conditions but can be easily removed with aqueous acid, making it an excellent choice for multi-step syntheses.[4]

Spectroscopic Analysis (Predicted)

Due to the lack of publicly available experimental spectra for 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane, the following spectral data are predicted based on the analysis of its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and dioxane ring protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-6' (Aromatic) | ~7.6 | d | ~2.5 | Doublet due to coupling with H-4'. |

| H-4' (Aromatic) | ~7.4 | dd | ~8.8, 2.5 | Doublet of doublets due to coupling with H-3' and H-6'. |

| H-3' (Aromatic) | ~6.9 | d | ~8.8 | Doublet due to coupling with H-4'. |

| H-2 (Acetal CH) | ~5.8 | s | - | A characteristic singlet for the acetal proton. |

| OCH₃ (Methoxy) | ~3.9 | s | - | Singlet for the three methoxy protons. |

| H-4, H-6 (Dioxane, axial + equatorial) | ~4.3 (eq), ~4.0 (ax) | m | - | Complex multiplets for the four protons on carbons adjacent to the oxygens. The equatorial protons are typically downfield from the axial protons.[5][6] |

| H-5 (Dioxane, axial + equatorial) | ~2.2 (eq), ~1.5 (ax) | m | - | Complex multiplets for the two protons on the central carbon of the propane-1,3-diol backbone.[6][7] |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide direct information about the carbon skeleton.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2' (Aromatic, C-OCH₃) | ~158 | Quaternary carbon, deshielded by the attached oxygen. |

| C-1' (Aromatic, C-Acetal) | ~128 | Quaternary carbon. |

| C-4' (Aromatic, CH) | ~133 | Aromatic CH. |

| C-6' (Aromatic, CH) | ~131 | Aromatic CH. |

| C-3' (Aromatic, CH) | ~112 | Aromatic CH, shielded by the ortho-methoxy group. |

| C-5' (Aromatic, C-Br) | ~115 | Quaternary carbon attached to bromine. |

| C-2 (Acetal Carbon) | ~101 | Characteristic chemical shift for a 1,3-dioxane acetal carbon.[4][8] |

| C-4, C-6 (Dioxane, CH₂) | ~67 | Equivalent carbons adjacent to the oxygen atoms in the dioxane ring.[8] |

| OCH₃ (Methoxy) | ~56 | Methoxy carbon. |

| C-5 (Dioxane, CH₂) | ~26 | The central carbon of the propane-1,3-diol backbone, typically the most upfield signal in the dioxane ring.[8] |

Mass Spectrometry

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak of similar intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Fragmentation Pathway:

-

Loss of the dioxane side chain: Cleavage of the C-C bond between the phenyl ring and the acetal carbon to generate a 5-bromo-2-methoxyphenyl cation.

-

Fragmentation of the dioxane ring: Retro-Diels-Alder type fragmentation or loss of small neutral molecules like formaldehyde or propanal from the dioxane ring.

-

Loss of a methoxy group: Elimination of a methyl radical (·CH₃) or formaldehyde (CH₂O) from the molecular ion.

Reactivity, Stability, and Safety

-

Reactivity: The primary points of reactivity are the aryl bromide and the 1,3-dioxane acetal.

-

Aryl Bromide: The C-Br bond can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at this position. It can also be converted to an organometallic reagent (e.g., Grignard or organolithium) for subsequent reactions.

-

1,3-Dioxane Acetal: The acetal is stable to bases, organometallic reagents, and nucleophiles but is readily cleaved under acidic conditions (e.g., aqueous HCl or TFA) to regenerate the parent aldehyde. This lability is the cornerstone of its use as a protecting group.[4]

-

-

Stability: The compound is expected to be stable under standard laboratory conditions (room temperature, inert atmosphere). It should be stored away from strong acids to prevent deprotection.

-

Safety: While a specific Safety Data Sheet (SDS) is not available, based on analogous structures like 5-Bromo-5-nitro-1,3-dioxane, the compound should be handled with care.[9] It may be harmful if swallowed and cause skin and eye irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Potential Applications in Drug Development

The structural motifs present in 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane are of significant interest in medicinal chemistry. The bromo-methoxyphenyl core is found in numerous biologically active compounds.

Precursor for Tubulin Polymerization Inhibitors

A significant area of application for related compounds is in the development of anticancer agents that target tubulin.[10][11] Microtubules, which are polymers of tubulin, are critical for cell division, making them an attractive target for cancer therapy.[12] Many potent tubulin inhibitors, such as Combretastatin A-4, feature a trimethoxyphenyl ring. The 5-bromo-2-methoxyphenyl moiety can be seen as a bioisostere or a synthetic precursor to more complex substituted phenyl rings that can interact with the colchicine-binding site on tubulin.[13][14]

The synthetic utility of the aryl bromide allows for the introduction of various groups via cross-coupling reactions to explore structure-activity relationships (SAR). The aldehyde, revealed upon deprotection of the dioxane, can be used in reactions like Wittig olefination or reductive amination to build more complex molecules.

Caption: Synthetic utility in drug discovery workflows.

Conclusion

2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane is a synthetically valuable intermediate with significant potential for applications in medicinal chemistry and materials science. Its straightforward, two-stage synthesis from commercially available precursors makes it an accessible building block for research laboratories. The orthogonal reactivity of its aryl bromide and acid-labile acetal functionalities provides a robust platform for the generation of diverse molecular architectures. While direct experimental data on its properties are limited, a strong profile can be constructed from established chemical principles and data from closely related compounds. Future research into the biological activity of derivatives of this compound, particularly in the context of tubulin inhibition, is a promising avenue for drug discovery.

References

-

1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. ResearchGate. Available at: [Link]

-

proton NMR spectrum of 1,3-dioxane. Doc Brown's Chemistry. Available at: [Link]

-

Synthesis of 5-bromo-2-methoxybenzaldehyde. PrepChem.com. Available at: [Link]

-

13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of... Doc Brown's Chemistry. Available at: [Link]

-

Stereochemistry Studies of Some 1,3-dioxane Derivatives by Differential Mass Spectrometry and Computational Chemistry. ResearchGate. Available at: [Link]

-

o-ANISALDEHYDE. Organic Syntheses Procedure. Available at: [Link]

-

2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane | 121124-95-6. Mokuai. Available at: [Link]

-

Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed. Available at: [Link]

-

Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC. Available at: [Link]

-

Tubulin polymerization inhibitors | Request PDF. ResearchGate. Available at: [Link]

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Semantic Scholar. Available at: [Link]

-

5-Bromo-2-methoxybenzaldehyde. PubChem. Available at: [Link]

-

1-(4'-bromophenyl)-3-(4-hydroxy-3- methoxyphenyl)-2-propene-1-on) Induces Apoptosis on HeLa Cancer Cells. AIP Publishing. Available at: [Link]

-

Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Chemistry. Available at: [Link]

-

Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. CORE. Available at: [Link]

-

A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. MDPI. Available at: [Link]

-

Chemical structures of tubulin polymerization inhibitors. ResearchGate. Available at: [Link]

-

Methoxy and bromo scans on N-(5- methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic. Universidad de Salamanca. Available at: [Link]

-

Microtubule inhibitors containing immunostimulatory agents promote cancer immunochemotherapy by inhibiting tubulin polymerization and tryptophan-2,3-dioxygenase. PubMed. Available at: [Link]

-

1,3-Dioxane. Wikipedia. Available at: [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. NPTEL. Available at: [Link]

-

ab initio Method on the Mechanism of Acetalization of 2-Methoxybenzaldehyde Using Halogen Acid Catalysts. Asian Journal of Chemistry. Available at: [Link]

-

Calculated and experimental 13 C NMR chemical shifts | Download Table. ResearchGate. Available at: [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

-

IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Royal Society of Chemistry. Available at: [Link]

-

A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. SciSpace. Available at: [Link]

-

2-[2-Bromo-4-methoxy-5-(phenylmethoxy)phenyl]-1,3-dioxane - Links. EPA. Available at: [Link]

- US7122693B2 - Acetaldehyde acetal compounds, their synthesis, and uses thereof. Google Patents.

-

Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. PubMed. Available at: [Link]

Sources

- 1. 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane - CAS号 121124-95-6 - 摩熵化学 [molaid.com]

- 2. prepchem.com [prepchem.com]

- 3. digilib.unimed.ac.id [digilib.unimed.ac.id]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1,3-DIOXANE(505-22-6) 1H NMR spectrum [chemicalbook.com]

- 8. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. gredos.usal.es [gredos.usal.es]

Synthesis Pathway and Mechanistic Profiling of 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane

Executive Summary

In advanced organic synthesis and drug development, the strategic protection of reactive functional groups is paramount. 5-Bromo-2-methoxybenzaldehyde is a highly versatile building block; however, its electrophilic carbonyl group often interferes with downstream transformations targeting the aryl bromide moiety (e.g., Grignard reagent formation, Suzuki-Miyaura cross-coupling, or Buchwald-Hartwig amination). Converting the aldehyde into a cyclic acetal—specifically, a 1,3-dioxane ring—renders it inert to strong nucleophiles and bases.

This technical guide details the robust, self-validating synthesis of 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane , emphasizing the mechanistic causality, thermodynamic controls, and optimized experimental protocols required to achieve quantitative yields.

Mechanistic Causality: The Acetalization Pathway

The transformation of 5-bromo-2-methoxybenzaldehyde into its corresponding 1,3-dioxane is achieved via an acid-catalyzed acetalization with 1,3-propanediol. This reaction is fundamentally governed by thermodynamic equilibrium. According to Le Chatelier's principle, the continuous removal of the water byproduct is mandatory to drive the reaction to completion and prevent the reverse hydrolysis reaction (1[1]).

The mechanism proceeds through a precise cascade:

-

Protonation: The Brønsted acid catalyst, typically p-toluenesulfonic acid (p-TSA), protonates the carbonyl oxygen, increasing its electrophilicity.

-

Nucleophilic Attack: One hydroxyl group of 1,3-propanediol attacks the activated carbonyl, forming a hemiacetal intermediate.

-

Dehydration: Protonation of the hemiacetal's hydroxyl group leads to the elimination of water, generating a highly reactive oxonium ion.

-

Cyclization: Intramolecular attack by the second hydroxyl group forms the stable six-membered 1,3-dioxane ring.

Figure 1: Mechanistic pathway of p-TSA catalyzed acetalization with azeotropic water removal.

Experimental Protocol: A Self-Validating Workflow

To ensure high fidelity and reproducibility, the protocol must be designed as a self-validating system. Every operational choice—from solvent selection to the quenching method—serves a specific, verifiable purpose (2 [2]).

Materials Required:

-

5-Bromo-2-methoxybenzaldehyde: 50.0 mmol (10.75 g, 1.0 equiv)

-

1,3-Propanediol: 100.0 mmol (7.61 g, 2.0 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TSA·H₂O): 2.5 mmol (0.47 g, 0.05 equiv)

-

Toluene: 100 mL

Step-by-Step Methodology:

-

Reactor Charging: In a 250 mL round-bottom flask, combine the aldehyde, 1,3-propanediol, p-TSA, and toluene.

-

Causality: Toluene is selected because it forms a minimum-boiling azeotrope with water (bp 85 °C), allowing for efficient physical removal of water at reflux temperatures.

-

-

Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux (approx. 110–115 °C).

-

Self-Validation: The reaction's progress is visually validated by the accumulation of water in the Dean-Stark trap. For a 50 mmol scale, the theoretical water yield is ~0.9 mL. Reaching this volume confirms near-quantitative conversion.

-

-

In-Process Control (IPC): After 2.5 hours, sample the reaction mixture. Analyze via TLC (Hexanes:EtOAc 8:2) or GC-MS to confirm the complete consumption of the starting aldehyde.

-

Basic Quench: Cool the reaction to room temperature and immediately add 50 mL of saturated aqueous NaHCO₃.

-

Causality: The acetal is highly stable to bases but labile to aqueous acids. Neutralizing the p-TSA before aqueous workup is critical to prevent product reversion back to the aldehyde (3 [3]).

-

-

Extraction and Washing: Separate the organic layer. Extract the aqueous layer with an additional 30 mL of toluene. Wash the combined organic layers with brine (50 mL) and dry over anhydrous Na₂SO₄.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane can be used directly in subsequent steps or purified via recrystallization from hexanes.

Figure 2: Self-validating experimental workflow for the synthesis and isolation of the 1,3-dioxane.

Quantitative Data & Yield Optimization

The choice of solvent and water removal strategy profoundly impacts the reaction kinetics and final yield. The table below summarizes the optimization parameters, demonstrating why the Toluene/Dean-Stark system is the industry standard for this transformation.

| Solvent System | Catalyst (mol %) | Water Removal Strategy | Time (h) | Conversion (%) |

| Methanol | HCl (1%) | None (Equilibrium) | 24.0 | < 25% |

| THF | p-TSA (5%) | Molecular Sieves (4Å) | 12.0 | 68% |

| Benzene | p-TSA (5%) | Dean-Stark Trap | 4.0 | 92% |

| Toluene | p-TSA (5%) | Dean-Stark Trap | 2.5 | > 98% |

Downstream Applications in Drug Development

Once protected, the 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane serves as a robust intermediate. The aryl bromide can undergo lithium-halogen exchange with n-butyllithium to form an aryl lithium species, or react with magnesium turnings to form a Grignard reagent. These nucleophilic species can then be reacted with various electrophiles to construct complex pharmaceutical scaffolds, all while the masked aldehyde remains safely intact until an acidic global deprotection step is initiated.

References

- Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol Source: MDPI URL

- WO2011048112A1 - Glycoside derivatives and uses thereof Source: Google Patents URL

- Source: PMC (PubMed Central)

Sources

An In-depth Technical Guide to the Formation of 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane, a key intermediate in various synthetic pathways. The document delves into the detailed acid-catalyzed reaction mechanism, offers a validated experimental protocol, and presents key analytical data for the characterization of the final product. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, providing both theoretical understanding and practical insights into the synthesis of this important chemical entity.

Introduction: Significance of the 1,3-Dioxane Moiety

The 1,3-dioxane ring system is a prevalent structural motif in a wide array of natural products and pharmacologically active molecules. Its formation, typically through the acetalization of a carbonyl compound, serves as a crucial and versatile method for the protection of aldehydes and ketones in multi-step organic synthesis. The stability of the 1,3-dioxane group under neutral to basic conditions, coupled with its facile removal under acidic conditions, makes it an ideal protecting group.[1] The subject of this guide, 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane (CAS No. 121124-95-6), incorporates this valuable functional group, rendering it a significant building block for the synthesis of more complex molecular architectures. The presence of the bromo and methoxy substituents on the phenyl ring provides additional handles for further chemical transformations, such as cross-coupling reactions or nucleophilic substitutions, thereby expanding its synthetic utility.

The Core Mechanism: Acid-Catalyzed Acetalization

The formation of 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane proceeds via the acid-catalyzed reaction of 5-bromo-2-methoxybenzaldehyde with 1,3-propanediol. This reaction is a classic example of acetal formation, a reversible process that is driven to completion by the removal of water. The mechanism can be dissected into several key steps, each facilitated by an acid catalyst, typically a strong organic acid such as p-toluenesulfonic acid (p-TsOH).

The Role of the Acid Catalyst

An acid catalyst is essential for the acetalization to occur at a reasonable rate. Alcohols, such as 1,3-propanediol, are weak nucleophiles and therefore do not readily attack the carbonyl carbon of the aldehyde. The acid catalyst, by protonating the carbonyl oxygen, significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. p-Toluenesulfonic acid is a commonly employed catalyst for this transformation due to its strong acidity, good solubility in organic solvents, and ease of handling as a solid.

Step-by-Step Mechanistic Pathway

The formation of the 1,3-dioxane ring is a stepwise process involving the initial formation of a hemiacetal intermediate, which then undergoes further reaction to yield the final cyclic acetal.

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 5-bromo-2-methoxybenzaldehyde by the acid catalyst (e.g., p-TsOH). This step generates a resonance-stabilized cation, which greatly enhances the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Diol: One of the hydroxyl groups of 1,3-propanediol acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.

-

Deprotonation to Form the Hemiacetal: A base (such as the conjugate base of the acid catalyst or another molecule of the diol) removes the proton from the newly added hydroxyl group, yielding a neutral hemiacetal.

-

Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the water molecule, leading to the formation of a resonance-stabilized oxonium ion.

-

Intramolecular Nucleophilic Attack: The second hydroxyl group of the 1,3-propanediol chain, now in close proximity, acts as an intramolecular nucleophile, attacking the electrophilic carbon of the oxonium ion. This ring-closing step forms the six-membered 1,3-dioxane ring.

-

Deprotonation to Yield the Final Product: Finally, a base removes the proton from the remaining oxonium ion, regenerating the acid catalyst and yielding the stable 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane product.

Reaction Equilibrium

It is crucial to recognize that each step in the acetalization mechanism is reversible. To drive the reaction towards the formation of the 1,3-dioxane, the water generated during the reaction must be continuously removed from the system. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.

Visualizing the Mechanism

The following diagram illustrates the detailed, step-by-step mechanism for the formation of 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane.

Figure 1: The acid-catalyzed mechanism for the formation of 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane. Researchers should always conduct a thorough risk assessment before commencing any chemical synthesis.

Materials and Equipment

| Material/Equipment | Purpose |

| 5-Bromo-2-methoxybenzaldehyde | Starting Material |

| 1,3-Propanediol | Reagent |

| p-Toluenesulfonic acid monohydrate | Catalyst |

| Toluene | Solvent |

| Saturated sodium bicarbonate solution | Neutralizing agent |

| Brine (saturated NaCl solution) | Washing agent |

| Anhydrous magnesium sulfate (MgSO₄) | Drying agent |

| Round-bottom flask | Reaction vessel |

| Dean-Stark apparatus | Water removal |

| Reflux condenser | To prevent solvent loss |

| Magnetic stirrer and stir bar | For mixing |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 5-bromo-2-methoxybenzaldehyde (1.0 equivalent), 1,3-propanediol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents).

-

Solvent Addition: Add a sufficient volume of toluene to the flask to ensure adequate stirring and to fill the Dean-Stark trap.

-

Azeotropic Distillation: Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected in the trap, which typically takes several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: The crude product can be purified by an appropriate method, such as column chromatography on silica gel or recrystallization, to yield the pure 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane.

Data Presentation and Characterization

The successful synthesis of 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane should be confirmed by various analytical techniques. Below is a table summarizing the expected key analytical data for the product.

| Analytical Data | Expected Characteristics |

| Molecular Formula | C₁₁H₁₃BrO₃ |

| Molecular Weight | 273.12 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃) | Aromatic protons: Signals in the range of δ 6.8-7.5 ppm. Acetal proton (CH at C2): A singlet around δ 5.5-6.0 ppm. Dioxane ring protons: Multiplets corresponding to the -OCH₂- and -CH₂- groups of the 1,3-propanediol moiety, typically in the range of δ 3.8-4.5 ppm and δ 1.5-2.5 ppm, respectively. Methoxy protons: A singlet around δ 3.8-3.9 ppm. |

| ¹³C NMR (CDCl₃) | Aromatic carbons: Signals in the range of δ 110-160 ppm. Acetal carbon (C2): A signal around δ 100-105 ppm. Dioxane ring carbons: Signals for the -OCH₂- and -CH₂- carbons. Methoxy carbon: A signal around δ 55-56 ppm. |

| Infrared (IR) | C-O-C stretching (acetal): Strong absorptions in the region of 1050-1150 cm⁻¹. C-H stretching (aromatic and aliphatic): Absorptions around 2850-3100 cm⁻¹. C=C stretching (aromatic): Absorptions around 1450-1600 cm⁻¹. C-Br stretching: Absorption in the fingerprint region. |

Conclusion

The synthesis of 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane via the acid-catalyzed acetalization of 5-bromo-2-methoxybenzaldehyde with 1,3-propanediol is a robust and well-established transformation in organic chemistry. A thorough understanding of the reaction mechanism, particularly the role of the acid catalyst and the importance of removing water to drive the equilibrium, is paramount for achieving high yields. This technical guide provides the foundational knowledge and a practical experimental framework for the successful synthesis and characterization of this valuable synthetic intermediate, thereby empowering researchers in their pursuit of novel chemical entities.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2007. [Link]

-

Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. [Link]

-

Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007. [Link]

-

M熵化学. 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane. [Link]

Sources

Synthesis and Application of 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane: A Technical Guide to Acetal-Protected Aryl Halide Building Blocks

Executive Summary

In advanced organic synthesis and active pharmaceutical ingredient (API) development, the strategic protection of reactive functional groups is paramount. 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane is a highly versatile building block that masks a reactive aldehyde while exposing a functionalizable aryl bromide. This whitepaper provides an in-depth, mechanistic, and highly practical guide to synthesizing this compound from 5-bromo-2-methoxybenzaldehyde and 1,3-propanediol . Designed for research scientists, this guide emphasizes the causality behind reagent selection, structural thermodynamics, and self-validating experimental protocols.

Strategic Rationale: The 1,3-Dioxane Protecting Group

The selection of a 1,3-dioxane ring over a standard dimethyl acetal or a 1,3-dioxolane (derived from ethylene glycol) is driven by thermodynamic stability and conformational rigidity[1].

-

Conformational Thermodynamics : 1,3-Dioxanes preferentially adopt a chair conformation. The bulky 5-bromo-2-methoxyphenyl group assumes an equatorial position to minimize 1,3-diaxial interactions with the axial protons at C4 and C6 of the dioxane ring[1].

-

Chemical Resilience : This equatorial stabilization renders the 1,3-dioxane highly resistant to basic, reductive, and organometallic conditions (e.g., Grignard reagents, organolithiums)[1]. This is critical because the primary utility of this molecule involves subjecting the 5-bromo position to metal-halogen exchange (e.g., with n-BuLi) or palladium-catalyzed cross-coupling without inadvertently attacking the masked carbonyl[2].

Starting Materials & Reagent Causality

A successful synthetic protocol relies on understanding the precise role of each component in the reaction matrix[3].

-

5-Bromo-2-methoxybenzaldehyde (Electrophile) : The core substrate. The methoxy group at the 2-position acts as an electron-donating group, slightly deactivating the 5-bromo position toward oxidative addition but ensuring stability. The aldehyde carbon is the primary site of nucleophilic attack[2].

-

1,3-Propanediol (Nucleophile) : Selected over ethylene glycol to form the thermodynamically favored 6-membered ring. It acts in slight excess to drive the equilibrium forward[3].

-

p-Toluenesulfonic Acid Monohydrate (p-TsOH) : A mild, organic-soluble Brønsted acid. It protonates the carbonyl oxygen, drastically lowering the LUMO energy of the aldehyde and facilitating nucleophilic attack by the diol[4].

-

Toluene (Solvent & Azeotropic Agent) : Toluene (bp 110 °C) is specifically chosen because it forms a minimum-boiling azeotrope with water (bp 85 °C, ~20% water). This allows for the continuous, physical removal of the water byproduct via a Dean-Stark apparatus, driving the reversible acetalization to completion according to Le Chatelier's principle[4].

Mechanistic Pathway

The acetalization is a classic acid-catalyzed equilibrium reaction. The sequence of events is highly ordered:

-

Activation : p-TsOH protonates the aldehyde.

-

Addition : One hydroxyl group of 1,3-propanediol attacks the electrophilic carbon, forming a hemiacetal intermediate.

-

Dehydration : The hemiacetal hydroxyl is protonated and leaves as water, generating a highly reactive, resonance-stabilized oxocarbenium ion.

-

Cyclization : The tethered second hydroxyl group undergoes rapid intramolecular attack.

-

Regeneration : Deprotonation yields the final 1,3-dioxane and regenerates the acid catalyst.

Figure 1: Acid-catalyzed mechanistic pathway of 1,3-dioxane formation.

Experimental Methodology: A Self-Validating Protocol

This procedure is adapted from standardized acetalization protocols utilized in advanced glycoside and haloether synthesis[4][5]. It is designed to be self-validating : the reaction's progress is quantitatively tracked by the volume of water collected, eliminating the guesswork of reaction monitoring.

Step-by-Step Synthesis (50 mmol Scale)

-

System Assembly : Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure the system is adequately vented to a nitrogen manifold.

-

Reagent Charging : Add 5-bromo-2-methoxybenzaldehyde (10.75 g, 50.0 mmol) and 1,3-propanediol (4.57 g, 4.34 mL, 60.0 mmol, 1.2 equiv) to the flask.

-

Solvent & Catalyst : Suspend the reactants in anhydrous toluene (100 mL). Add p-toluenesulfonic acid monohydrate (0.475 g, 2.5 mmol, 5 mol%).

-

Azeotropic Reflux (The Self-Validation Step) : Heat the mixture to a vigorous reflux (oil bath at ~125 °C). As the reaction proceeds, water will co-distill with toluene, condense, and phase-separate in the Dean-Stark trap.

-

Validation Check: Theoretical water yield for 50 mmol is 0.90 mL . Once the water level in the trap stabilizes at exactly this volume (typically 2–4 hours), quantitative conversion is physically confirmed.

-

-

Quench : Cool the reaction mixture to room temperature. To prevent acetal hydrolysis during workup, immediately quench the acid catalyst by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL)[4].

-

Phase Separation & Extraction : Transfer to a separatory funnel. Isolate the upper organic (toluene) layer. Extract the aqueous layer with ethyl acetate (2 × 50 mL). Combine the organic layers.

-

Washing & Drying : Wash the combined organics with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentration : Remove the solvents under reduced pressure via rotary evaporation to yield the crude product as a viscous oil or off-white solid.

-

Purification : Purify via crystallization from hexanes/ethyl acetate or pass through a short silica gel plug (eluting with 10% EtOAc in hexanes) to afford pure 2-(5-bromo-2-methoxyphenyl)-1,3-dioxane.

Figure 2: Experimental workflow for Dean-Stark driven acetalization.

Quantitative Data Presentation

The following table summarizes the stoichiometric profile and physicochemical properties required for the 50 mmol scale synthesis.

| Component | Role | MW ( g/mol ) | Equivalents | Mass / Volume | Moles |

| 5-Bromo-2-methoxybenzaldehyde | Limiting Reagent | 215.04 | 1.0 | 10.75 g | 50.0 mmol |

| 1,3-Propanediol | Nucleophile | 76.09 | 1.2 | 4.57 g (4.34 mL) | 60.0 mmol |

| p-Toluenesulfonic Acid (H₂O) | Catalyst | 190.22 | 0.05 | 0.475 g | 2.5 mmol |

| Toluene | Solvent | 92.14 | N/A | 100 mL | N/A |

| Water (Byproduct) | Leaving Group | 18.02 | 1.0 | 0.90 g (0.90 mL) | 50.0 mmol |

| 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane | Target Product | 273.12 | 1.0 | ~12.29 g (90% yield) | 45.0 mmol |

Table 1: Stoichiometric and physicochemical parameters for the synthesis.

References

-

Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Connect. Detailed mechanistic review of 1,3-dioxane thermodynamic stability and chair conformations. 1[1]

-

US8466114B2 - Glycoside derivatives and uses thereof. Google Patents. Authoritative protocol for the acetalization of 5-bromo-2-methoxybenzaldehyde utilizing p-TsOH, toluene, and Dean-Stark azeotropic distillation. 4[4]

-

Modular Synthesis of Halogenated Xanthones by a Divergent Coupling Strategy. The Journal of Organic Chemistry - ACS Publications. Application of 5-bromo-2-methoxybenzaldehyde derivatives in advanced cross-coupling and structural elaboration. 2[2]

-

A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile... MDPI. Insights into the difunctionalization and reactivity of haloether building blocks.5[5]

-

Aryl & Aliphatic Building Blocks. AK Scientific. Commercial and physicochemical validation of 5-bromo-2-methoxybenzaldehyde and 1,3-propanediol as foundational starting materials. 3[3]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aryl & Aliphatic Building Blocks - AK Scientific [aksci.com]

- 4. US8466114B2 - Glycoside derivatives and uses thereof - Google Patents [patents.google.com]

- 5. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile [mdpi.com]

Executive Summary

In advanced organic synthesis and drug discovery, the strategic protection of reactive moieties is paramount. 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane serves as a critical, transient intermediate derived from 5-bromo-2-methoxybenzaldehyde . By masking the highly electrophilic aldehyde group as a 1,3-dioxane acetal, chemists can safely execute harsh organometallic transformations—such as lithium-halogen exchange or palladium-catalyzed cross-coupling—at the C5-aryl bromide position.

This whitepaper provides an in-depth mechanistic guide to the synthesis, validation, and downstream application of this intermediate and its related structural analogs, designed specifically for researchers in pharmaceutical and materials sciences.

Chemical Identity & Quantitative Data

Understanding the physicochemical baseline of the core precursor and its protected derivatives is the first step in designing a robust synthetic route. The methoxy group at the C2 position acts as a strong electron-donating group, activating the aromatic ring while also providing potential coordination sites for transition-metal catalysts during downstream coupling.

Table 1: Physicochemical Properties of Core and Related Compounds

| Compound | Chemical Role | Molecular Weight | Key Diagnostic ^1H NMR Shift (CDCl₃) |

| 5-Bromo-2-methoxybenzaldehyde | Core Precursor | 215.04 g/mol | δ 10.38 (s, 1H, CHO) |

| 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane | Protected Intermediate | 273.12 g/mol | δ 5.80 (s, 1H, Acetal-CH) |

| 5-Bromo-2-hydroxybenzaldehyde | Demethylated Analog | 201.02 g/mol | δ 10.90 (s, 1H, Phenolic-OH) |

| 2-Amino-5-bromobenzaldehyde | Nitrogenous Analog | 200.03 g/mol | δ 9.84 (s, 1H, CHO) |

Note: The precise NMR shift data is critical for the self-validating protocols described below, ensuring reaction completion without the need for complex mass spectrometry at every step[1].

Experimental Methodologies & Causality

As a Senior Application Scientist, I emphasize that the choice of a protecting group is never arbitrary. The 1,3-dioxane ring (derived from 1,3-propanediol) is specifically selected over the 1,3-dioxolane (ethylene glycol derivative) because the six-membered ring exhibits superior steric shielding and thermodynamic stability against strongly basic organolithium reagents (e.g., n-BuLi).

Protocol A: Acetalization (Aldehyde Protection)

Objective: Convert 5-bromo-2-methoxybenzaldehyde to 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane.

-

Reagent Assembly: Dissolve 5-bromo-2-methoxybenzaldehyde (1.0 eq) and 1,3-propanediol (1.5 eq) in anhydrous toluene (0.2 M).

-

Catalysis: Add p-toluenesulfonic acid monohydrate (pTSA, 0.05 eq) as a Brønsted acid catalyst to activate the carbonyl carbon.

-

Azeotropic Distillation: Equip the reaction flask with a Dean-Stark trap and reflux at 110 °C. The continuous removal of water drives the equilibrium toward the acetal.

-

Self-Validation Checkpoint: The reaction is deemed complete when the theoretical volume of water is collected. Validation: ^1H NMR of the crude aliquot must show the complete disappearance of the characteristic aldehyde singlet at δ 10.38 ppm and the emergence of the acetal benzylic methine singlet at ~δ 5.80 ppm.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Functionalize the C5 position of the protected acetal.

-

System Preparation: Combine the 1,3-dioxane intermediate (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a 1:1 mixture of Toluene/EtOH.

-

Catalyst Activation: Introduce Pd(PPh₃)₄ (0.05 eq). Causality: The bulky triphenylphosphine ligands stabilize the Pd(0) species, while the C2-methoxy group on the substrate can assist in pre-coordinating the palladium, accelerating the oxidative addition into the C-Br bond.

-

Execution: Degas the mixture via argon sparging for 15 minutes, then heat to 100 °C for 12 hours.

-

Self-Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the starting material. GC-MS will confirm the mass shift corresponding to the new biaryl linkage.

Protocol C: Acid-Catalyzed Deprotection

Objective: Cleave the 1,3-dioxane ring to reveal the C5-functionalized benzaldehyde.

-

Hydrolysis: Dissolve the coupled intermediate in THF. Add 2M aqueous HCl (10 volumes) and stir at room temperature for 4 hours.

-

Self-Validation Checkpoint: The successful cleavage is confirmed by the reappearance of the highly deshielded aldehyde proton at >10.0 ppm in the ^1H NMR spectrum.

Mechanistic & Workflow Visualizations

To conceptualize the synthetic utility of this intermediate, the following diagrams map out the chemical workflow and the downstream biological applications.

Synthetic workflow from aldehyde protection to functionalization and deprotection.

Downstream pharmacological applications of 5-bromo-2-methoxybenzaldehyde derivatives.

Strategic Applications in Drug Discovery

The true value of 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane and its unprotected precursor lies in their broad utility across multiple therapeutic areas:

-

Neuro-Oncology (ERβ Agonists): The precursor is heavily utilized in trifluoromethylation and Suzuki cross-coupling protocols to synthesize highly selective2[2]. These compounds have demonstrated significant antiproliferative activity in in vivo xenograft models of human glioma.

-

Epigenetic Modulators (LSD1 Inhibitors): Reductive amination of 5-bromo-2-methoxybenzaldehyde derivatives with spirocyclic cores yields potent3[3], which are critical targets for reversing epigenetically silenced tumor suppressor genes in acute leukemia.

-

Pain Management (Opioid Receptors): Structural simplification of tetrahydroquinoline (THQ) cores using these functionalized aromatic aldehydes produces peptidomimetic4[4] with improved metabolic stability.

-

Metabolic Diseases (SGLT Inhibitors): The protected and functionalized derivatives are key building blocks in the synthesis of aryl C-glycoside 5[5], which act as Sodium-Glucose Cotransporter (SGLT) inhibitors for the treatment of diabetes mellitus.

References

-

Highly Selective Salicylketoxime-Based Estrogen Receptor β Agonists Display Antiproliferative Activities in a Glioma Model Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors Source: MedChemComm (RSC Publishing / PMC) URL:[Link]

-

Structural Simplification of a Tetrahydroquinoline Core Peptidomimetic μ-Opioid Receptor (MOR) Agonist/ δ-Opioid Receptor (DOR) Antagonist Produces Improved Metabolic Stability Source: Bioorganic & Medicinal Chemistry (PMC) URL:[Link]

- US8785403B2 - Glucopyranoside compound Source: Google Patents URL

-

A simple, efficient and environmentally friendly methodology for the dibromination of anisole analogues Source: SynOpen (Thieme Connect) URL:[Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Simplification of a Tetrahydroquinoline Core Peptidomimetic μ-Opioid Receptor (MOR) Agonist/ δ-Opioid Receptor (DOR) Antagonist Produces Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8785403B2 - Glucopyranoside compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling of 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling protocols for 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane. As a novel brominated aromatic ether, this compound warrants a cautious and well-informed approach in a laboratory setting. While specific toxicological data for this exact molecule is limited, this guide synthesizes available information on structurally related compounds, including brominated flame retardants, halogenated organic solvents, and 1,3-dioxane derivatives, to establish a robust framework for its safe utilization. The following sections will detail hazard identification, risk assessment, personal protective equipment (PPE), engineering controls, storage and disposal procedures, and emergency response protocols. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.

Introduction: Understanding the Compound

2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane belongs to the class of brominated aromatic compounds, which are widely used as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The presence of a bromine atom on the aromatic ring and the methoxy group can influence its reactivity and toxicological profile. The 1,3-dioxane moiety is a cyclic acetal, generally stable under basic conditions but labile to acids.[1] The combination of these functional groups necessitates careful handling to prevent unintended reactions and exposure.

Hazard Identification and Analysis

Due to the absence of a specific Safety Data Sheet (SDS) for 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane, a precautionary approach is paramount. The hazard analysis is based on data from analogous compounds.

Table 1: Hazard Identification and Analysis for 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane (Inferred)

| Hazard Category | Potential Hazards | Rationale and Supporting Evidence |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Brominated aromatic compounds can exhibit moderate acute toxicity.[2] For instance, some brominated flame retardants have LD50 values over 1 g/kg, but others can be more toxic.[2] |

| Skin Corrosion/Irritation | Causes skin irritation. | Halogenated organic compounds are often irritating to the skin.[3] Prolonged contact can lead to drying and cracking.[4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | As with many organic chemicals, direct contact with the eyes is likely to cause significant irritation.[5] |

| Respiratory Sensitization | May cause respiratory irritation. | Inhalation of vapors or dust of aromatic compounds can irritate the respiratory tract.[4] |

| Carcinogenicity | Suspected of causing cancer. | Some brominated flame retardants are associated with carcinogenicity in animal studies.[6][7] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Certain brominated flame retardants have been linked to reproductive and developmental harm.[6] |

| Specific Target Organ Toxicity (Single and Repeated Exposure) | May cause damage to organs (liver, thyroid) through prolonged or repeated exposure. | The liver and thyroid are identified as target organs for some brominated flame retardants.[7] |

| Environmental Hazards | Potentially persistent and bioaccumulative. | Brominated flame retardants are known for their environmental persistence.[8] |

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Engineering Controls

-

Fume Hood: All handling of 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment.

Caption: PPE selection workflow for handling 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane.

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

-

Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use.

-

Body Protection: A flame-resistant lab coat should be worn at all times in the laboratory.

-

Respiratory Protection: If there is a risk of generating aerosols or if work must be performed outside of a fume hood, a properly fitted respirator with an organic vapor cartridge is required.

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. Store in a designated cabinet for halogenated organic compounds.

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.

Caption: Storage guidelines and chemical incompatibilities.

Disposal

-

Waste Classification: 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane and any contaminated materials should be treated as hazardous waste.

-

Waste Segregation: Collect in a designated, labeled container for halogenated organic waste. Do not mix with non-halogenated waste.[9]

-

Disposal Method: Dispose of in accordance with local, state, and federal regulations. Incineration is a common disposal method for halogenated organic compounds.[6]

Emergency Procedures

Prompt and correct action during an emergency can significantly mitigate the consequences of an incident.

Spills

Caption: Step-by-step spill response workflow.

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others.

-

Contact your institution's emergency response team.

-

Provide them with as much information as possible about the spilled substance.

-

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Toxicological Information (Inferred)

While specific toxicological data for 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane is not available, information from related brominated aromatic compounds and brominated flame retardants provides some insight into potential health effects.

Table 2: Summary of Potential Toxicological Effects

| Effect | Description | Source (Analogous Compounds) |

| Endocrine Disruption | Brominated flame retardants are known endocrine disruptors, potentially interfering with thyroid hormone homeostasis. | [11] |

| Neurotoxicity | Neurobehavioral and developmental disorders have been associated with exposure to some brominated flame retardants. | [9] |

| Hepatotoxicity | The liver is a primary target organ for toxicity following repeated exposure to some polybrominated diphenyl ethers (PBDEs). | [7] |

| Carcinogenicity | Some brominated flame retardants have shown evidence of carcinogenicity in animal studies. | [6] |

Conclusion

2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane is a chemical that requires careful and informed handling. Due to the limited availability of specific safety and toxicological data, a highly precautionary approach is essential. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work safely with this compound. It is strongly recommended that a comprehensive, substance-specific risk assessment be conducted before any new experimental work involving this chemical is undertaken.

References

-

[Toxicity of selected brominated aromatic compounds]. PubMed. [Link]

-

Health consequences of exposure to brominated flame retardants: a systematic review. PubMed. [Link]

-

Health consequences of exposure to brominated flame retardants: A systematic review. ResearchGate. [Link]

-

Brominated Flame Retardants – A Question of Safety. RTI International. [Link]

-

Table: Toxic Flame Retardants in Everyday Products. Silent Spring Institute. [Link]

-

Health toxicity effects of brominated flame retardants: From environmental to human exposure. PubMed. [Link]

-

Brominated flame retardants (decabromodiphenyl ether): toxicological overview. GOV.UK. [Link]

-

Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. MDPI. [Link]

-

Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. [Link]

-

Exposure and Toxicity of Polybrominated Diphenyl Ethers: A Mini Review. JOURNAL OF ENVIRONMENTAL MICROBIOLOGY AND TOXICOLOGY. [Link]

-

Polybrominated Diphenyl Ethers: Human Tissue Levels and Toxicology. ResearchGate. [Link]

-

Environmental fate of three novel brominated flame retardants in aquatic mesocosms. PubMed. [Link]

-

Spill Control/Emergency Response. EHSO Manual 2025-2026. [Link]

-

Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. [Link]

-

(PDF) Regioselective Ring Opening of 1,3-Dioxane-Type Acetals in Carbohydrates. ResearchGate. [Link]

-

HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. [Link]

-

2-[2-Bromo-4-methoxy-5-(phenylmethoxy)phenyl]-1,3-dioxane. EPA. [Link]

-

5-Bromo-5-nitro-2-(2-phenylethoxy)-1,3-dioxane. PubChem. [Link]

-

Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]

-

CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]

-

Spill Response: The Four Critical Steps. Safety Management Group. [Link]

-

1,3-Dioxane. Wikipedia. [Link]

-

Chemical Emergency Procedures. University of the Ozarks. [Link]

-

Emergency Response To Chemical Spills. EHS Insight. [Link]

-

the manipulation of air.sensitive compounds. ResearchGate. [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

-

Recommendation from the Scientific Committee on Occupational Exposure Limits for for o-anisidine. European Commission. [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes | PDF | Aldehyde | Chemical Reactions. Scribd. [Link]

-

The Control Strategies of Brominated Organic Disinfection By-Products: Adsorption With Pre-chlorination and Photodegradation. Clemson OPEN. [Link]

-

Bromination of Deactivated Aromatics: A Simple and Efficient Method. Organic Chemistry Portal. [Link]

-

Anisole. PubChem. [Link]

-

Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]

-

ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants. Sunstream Global. [Link]

-

Safety Data Sheet: Anisole. Carl ROTH. [Link]

-

Environmental Occurrence of Emerging and Legacy Brominated Flame Retardants Near Suspected Sources in Norway. ResearchGate. [Link]

- US3145084A - Purification of liquid bromine contaminated with organic impurities.

-

ECHA raises environmental concerns over certain aromatic brominated flame retardants. Chemical Watch. [Link]

-

Dual Role of Bromide in the Degradation of Phenolic Compounds in Peracetic Acid Process: Promotion of Degradation and Formation of Disinfection Byproducts. ResearchGate. [Link]

-

Synthesis of 5-bromo-2,2-dimethyl-5-nitro- 1,3-dioxane. PrepChem.com. [Link]

-

Formation of Brominated Disinfection Byproducts from Natural Organic Matter Isolates and Model Compounds in a Sulfate Radical-Based Oxidation Process. Environmental Science & Technology. [Link]

- CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.

-

Environmental Fate, Exposure and Toxicity of New Emerging Pollutant: Tetrabromobisphenol A.. Toxicology International. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nj.gov [nj.gov]

- 5. 5-Bromo-5-nitro-2-(2-phenylethoxy)-1,3-dioxane | C12H14BrNO5 | CID 57469195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. toxicfreefuture.org [toxicfreefuture.org]

- 7. gov.uk [gov.uk]

- 8. sunstreamglobal.com [sunstreamglobal.com]

- 9. researchgate.net [researchgate.net]

- 10. Environmental fate of three novel brominated flame retardants in aquatic mesocosms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Assessment: 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane

An in-depth technical guide on the physicochemical profile, synthesis, and application of 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane.

Physicochemical Profile, Synthetic Methodology, and Strategic Utility in Drug Design

Executive Summary

2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane (CAS: 121124-95-6) is a specialized heterocyclic building block utilized primarily in medicinal chemistry as a robustly protected aldehyde intermediate. By masking the reactive carbonyl of 5-bromo-2-methoxybenzaldehyde within a 1,3-dioxane ring, researchers can exploit the aryl bromide functionality in organometallic cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without side reactions at the aldehyde center.

This guide provides a granular analysis of its molecular weight characteristics—crucial for mass spectrometry validation—along with optimized synthetic protocols and handling procedures for drug development workflows.

Molecular Identity & Weight Analysis

For high-resolution mass spectrometry (HRMS) and quality control, relying solely on the average molecular weight is insufficient due to the unique isotopic signature of bromine.

Quantitative Data Table

| Property | Value | Notes |

| IUPAC Name | 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane | |

| CAS Number | 121124-95-6 | Distinct from the dioxolane analog (CAS 156603-10-0) |

| Molecular Formula | C₁₁H₁₃BrO₃ | |

| Average Mol.[1][2][3][4][5] Weight | 273.12 g/mol | Used for molarity calculations |

| Monoisotopic Mass | 272.0048 Da (⁷⁹Br) | Base peak for HRMS |

| LogP (Predicted) | ~2.8 - 3.1 | Moderate lipophilicity |

| H-Bond Acceptors | 3 | Ether oxygens |

Isotopic Distribution (Mass Spec Signature)

The presence of a single bromine atom creates a characteristic 1:1 doublet in the mass spectrum, separated by 2 mass units. This is a critical diagnostic tool for confirming product identity during synthesis.

-

M+ Peak (⁷⁹Br): ~272.00 Da (Relative Abundance: 50.7%)

-

M+2 Peak (⁸¹Br): ~274.00 Da (Relative Abundance: 49.3%)

Analyst Note: When integrating LC-MS data, ensure the M+ and M+2 peaks show near-equal intensity. A deviation >10% suggests contamination with a de-brominated impurity or matrix interference.

Synthetic Methodology

The synthesis involves the chemoselective protection of 5-bromo-2-methoxybenzaldehyde using 1,3-propanediol. The choice of a 6-membered dioxane ring (vs. a 5-membered dioxolane) often imparts greater stability toward acidic hydrolysis, useful for multi-step sequences.

Reaction Mechanism (Acid-Catalyzed Acetalization)

The reaction proceeds via a hemiacetal intermediate, driven to completion by the removal of water (Le Chatelier's principle).

Figure 1: Mechanistic pathway for the formation of the 1,3-dioxane ring. The removal of water is the rate-determining step for yield maximization.

Optimized Protocol

Reagents:

-

5-Bromo-2-methoxybenzaldehyde (1.0 eq)

-

1,3-Propanediol (1.2 - 1.5 eq)[6]

-

p-Toluenesulfonic acid (p-TSA) monohydrate (0.05 eq)

-

Solvent: Toluene or Cyclohexane (Reagent Grade)

Step-by-Step Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

-

Charging: Dissolve the aldehyde in toluene (approx. 5-10 mL per gram of substrate). Add 1,3-propanediol and the p-TSA catalyst.

-

Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

-

Checkpoint: Reaction is typically complete when water evolution ceases (2–4 hours).

-

-

Workup: Cool to room temperature. Wash the organic phase with saturated NaHCO₃ (to neutralize acid) followed by brine.

-

Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Note: The product often crystallizes upon standing or trituration with hexanes. If oil persists, purify via flash chromatography (SiO₂, Hexanes/EtOAc 9:1).

-

Strategic Utility in Drug Discovery

This compound is not merely an end-product but a "tactical handle" in fragment-based drug discovery (FBDD).

Functionalization Logic

The 1,3-dioxane group serves as a robust protecting group (PG) for the aldehyde, stable to basic and nucleophilic conditions. This allows the bromine atom to be manipulated without affecting the carbonyl.

-

Lithiation/Grignard Formation: The Br atom can be exchanged for Li or Mg, allowing the molecule to act as a nucleophile attacking other electrophiles.

-

Suzuki-Miyaura Coupling: Coupling with aryl boronic acids to create biaryl scaffolds (common in kinase inhibitors).

-

Buchwald-Hartwig Amination: Introduction of amines for solubility enhancement.

Deprotection

Once the aryl ring is functionalized, the aldehyde is regenerated using aqueous acid (e.g., HCl/THF or TFA/DCM), making it available for reductive amination or Wittig reactions.

Figure 2: Divergent synthesis pathways enabled by the dioxane protecting group.

Quality Control & Analytics

To ensure the integrity of this building block in library synthesis, the following analytical criteria must be met.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

Acetal Proton: Look for a singlet around δ 5.5 - 5.8 ppm . This is the diagnostic peak for the dioxane ring formation.

-

Methoxy Group: Singlet at δ 3.8 - 3.9 ppm .

-